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Compound of Interest

Compound Name: GNE-203

Cat. No.: B607677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: GNE-203 is a MET kinase inhibitor for which detailed public data is limited. This

guide provides a comprehensive overview of its chemical nature, the MET signaling pathway it

targets, and the expected methodologies for its evaluation based on established scientific

principles and data from structurally related compounds. The quantitative data presented

herein is representative of potent pyrazolo[3,4-b]pyridine MET inhibitors and should be

considered illustrative for GNE-203.

Introduction to GNE-203 and the MET Kinase Target
GNE-203 is a potent and selective small molecule inhibitor of the MET (Mesenchymal-Epithelial

Transition) receptor tyrosine kinase. Structurally, it belongs to the pyrazolo[3,4-b]pyridine class

of compounds, a scaffold known to produce highly effective MET inhibitors. The MET signaling

pathway is a critical regulator of cell growth, survival, motility, and invasion. Dysregulation of

this pathway, through MET gene amplification, mutation, or overexpression, is a known driver in

various human cancers, making it a compelling target for therapeutic intervention.

Chemical Structure of GNE-203:

IUPAC Name: N-(4-((3-(((3R,4S)-1-ethyl-3-fluoropiperidin-4-yl)amino)-1H-pyrazolo[3,4-

b]pyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-

carboxamide
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CAS Number: 949560-05-8

Molecular Formula: C₃₀H₂₇F₃N₈O₃

The MET Signaling Pathway
Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers receptor

dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This

initiates a cascade of downstream signaling events crucial for normal cellular function and often

exploited in cancer. The principal signaling cascades activated by MET include the RAS/MAPK,

PI3K/AKT/mTOR, and STAT3 pathways.[1][2]

RAS/MAPK Pathway: Primarily mediates cell proliferation and survival signals.

PI3K/AKT/mTOR Pathway: Plays a central role in cell growth, survival, and metabolism.

STAT3 Pathway: Involved in cell proliferation, differentiation, and apoptosis.

GNE-203, as a MET kinase inhibitor, is designed to bind to the ATP-binding pocket of the MET

kinase domain, thereby preventing its phosphorylation and subsequent activation of these

downstream pathways.
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Figure 1: Simplified MET Signaling Pathway and the inhibitory action of GNE-203.
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Data Presentation: Biochemical and Cellular Activity
While specific data for GNE-203 is not publicly available, the following tables present

representative data for highly potent pyrazolo[3,4-b]pyridine MET inhibitors, which are

structurally analogous to GNE-203. This data illustrates the expected potency and selectivity

profile.

Table 1: Representative Biochemical Activity of Pyrazolo[3,4-b]pyridine MET Inhibitors

Compound Class Target IC₅₀ (nM) Reference

Pyrazolo[3,4-

b]pyridine
c-MET 4.27 ± 0.31 [3]

Pyrazolo[3,4-

b]pyridine
c-MET 7.95 ± 0.17 [3]

Table 2: Representative Cellular Activity of Pyrazolo[3,4-b]pyridine MET Inhibitors

Compound
Class

Cell Line Assay Type IC₅₀ (µM) Reference

Pyrazolo[3,4-

b]pyridine
HepG-2

Proliferation

(MTT)
3.42 ± 1.31 [3]

Pyrazolo[3,4-

b]pyridine
MCF-7

Proliferation

(MTT)
4.16 ± 0.20 [4]

Pyrazolo[3,4-

b]pyridine
HCT-116

Proliferation

(MTT)
9.21 ± 0.02 [4]

Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the

characterization of MET kinase inhibitors like GNE-203.
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Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly

proportional to kinase activity.

Materials:

Recombinant human MET kinase domain

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

GNE-203 (or test compound)

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

384-well plates

Procedure:

Prepare serial dilutions of GNE-203 in DMSO.

Add 1 µL of the diluted GNE-203 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 2 µL of MET kinase solution to each well and incubate for 10 minutes at room

temperature.

Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room

temperature.
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Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of GNE-203 relative to the DMSO

control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular MET Phosphorylation Assay (Western Blot)
This assay assesses the ability of GNE-203 to inhibit HGF-induced MET phosphorylation in a

cellular context.

Materials:

MET-dependent cancer cell line (e.g., EBC-1, MKN-45)

Cell culture medium and supplements

Recombinant human HGF

GNE-203

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (anti-phospho-MET, anti-total-MET, anti-GAPDH)

Secondary antibody (HRP-conjugated)

Chemiluminescence substrate

SDS-PAGE and Western blotting equipment

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Starve the cells in serum-free medium for 24 hours.

Pre-treat the cells with various concentrations of GNE-203 or DMSO for 2 hours.
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Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight.

Wash the membrane and incubate with the secondary antibody.

Detect the protein bands using a chemiluminescence imaging system.

Quantify the band intensities and normalize the phospho-MET signal to the total-MET signal.

Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Cancer cell line

96-well plates

GNE-203

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO)

Procedure:

Seed cells in a 96-well plate and allow them to attach overnight.

Treat the cells with serial dilutions of GNE-203 or DMSO for 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of solubilization solution to each well.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀

value.
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Figure 2: General experimental workflow for the evaluation of a MET kinase inhibitor.

In Vivo Efficacy and Pharmacokinetics
The in vivo anti-tumor activity of a MET inhibitor like GNE-203 is typically evaluated in

xenograft models using immunodeficient mice bearing tumors derived from human cancer cell

lines with MET dysregulation.

General In Vivo Efficacy Study Protocol:

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the

flank of immunodeficient mice (e.g., nude or SCID mice).

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into vehicle control and treatment groups.

Drug Administration: Administer GNE-203 (e.g., via oral gavage or intraperitoneal injection)

at various doses and schedules (e.g., once or twice daily).

Tumor Measurement: Measure tumor volume with calipers at regular intervals.
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Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight

measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot

or immunohistochemistry).

Pharmacokinetic Studies: Pharmacokinetic (PK) studies in preclinical species (e.g., mice, rats)

are essential to understand the absorption, distribution, metabolism, and excretion (ADME)

properties of GNE-203. These studies typically involve administering the compound via

intravenous and oral routes and measuring its concentration in plasma over time to determine

key parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Conclusion
GNE-203 is a promising MET kinase inhibitor belonging to the pyrazolo[3,4-b]pyridine class.

While specific preclinical data for GNE-203 is not widely available, the information on

analogous compounds and the established methodologies for characterizing MET inhibitors

provide a strong framework for understanding its potential as a therapeutic agent. Further

investigation into its biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetic

properties is warranted to fully elucidate its therapeutic potential in MET-driven cancers.
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To cite this document: BenchChem. [GNE-203: A Technical Guide to a Novel MET Kinase
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607677#gne-203-as-a-met-kinase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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